molecular formula C22H22N2O3S2 B2498310 3-phenyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide CAS No. 898413-86-0

3-phenyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide

Cat. No. B2498310
CAS RN: 898413-86-0
M. Wt: 426.55
InChI Key: DUMXDNDOHWGJCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "3-phenyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide" often involves complex reactions, including halogenated hydrocarbon amination and Michael reactions. For instance, halogenated hydrocarbon amination has been employed to produce compounds with similar structural elements, confirmed through various analytical techniques such as IR, NMR, and X-ray diffraction (Bai et al., 2012). Moreover, Michael reactions have been utilized for the creation of compounds with significant biological activities, demonstrating the versatility and potential of such synthetic approaches (S. M. El Rayes et al., 2019).

Molecular Structure Analysis

X-ray crystallography plays a pivotal role in determining the molecular structure of these compounds, revealing intricate details such as dihedral angles and the arrangement of molecular constituents, which are crucial for understanding their chemical behavior and interactions (Z. Yao et al., 2006).

Chemical Reactions and Properties

The compound's chemical reactivity and properties are influenced by its structure, with studies showing how modifications in the molecular framework can lead to varied biological activities and interaction capabilities. Research has delved into how different substitutions on the core structure affect its function and interaction with biological targets (S. Murugesan et al., 2010).

Physical Properties Analysis

Physical properties, such as crystal system, space group, and geometric bond lengths, are determined through comprehensive analytical methods, including X-ray diffraction and density functional theory (DFT). These properties are essential for predicting the behavior of the compound in various environments and for its application in material science (Bai et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and the formation of weak hydrogen bonds, are critical for understanding the compound's potential applications in chemical synthesis and pharmaceutical development. Investigations into these properties provide insights into how the compound interacts at the molecular level, influencing its stability and reactivity (V. D. Dyachenko et al., 2015).

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing and analyzing the structures of related compounds, demonstrating the interest in novel synthetic routes and structural elucidation for potential pharmaceutical applications. For instance, the synthesis of related quinoline derivatives has been explored for their potential as anticancer agents, showcasing the importance of structural analysis in drug development (El Rayes et al., 2019). Additionally, the crystal structures of similar compounds have been elucidated to understand their molecular configurations (Yao et al., 2006), further contributing to the field of medicinal chemistry.

Anticancer Activity

Several studies have investigated the anticancer activities of compounds with structural similarities, highlighting the potential of these molecules in cancer therapy. The antiproliferative activity of synthesized compounds against various cancer cell lines has been a significant area of research, indicating the therapeutic potential of these molecules (Gomez-Monterrey et al., 2011). This research underscores the importance of chemical synthesis in developing new anticancer agents.

Anticonvulsant and Antimicrobial Activities

Research has also extended to evaluating the anticonvulsant and antimicrobial activities of related compounds, demonstrating the versatility of these molecules in addressing different therapeutic needs. The synthesis of hybrid compounds derived from known antiepileptic drugs has shown broad spectra of activity in preclinical seizure models, suggesting potential applications in treating epilepsy (Kamiński et al., 2015). Additionally, the antimicrobial activity of selected derivatives emphasizes the potential of these compounds in combating microbial infections (Elkholy & Morsy, 2006).

properties

IUPAC Name

3-phenyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c25-21(13-10-17-6-2-1-3-7-17)23-19-12-11-18-8-4-14-24(20(18)16-19)29(26,27)22-9-5-15-28-22/h1-3,5-7,9,11-12,15-16H,4,8,10,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMXDNDOHWGJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide

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